An In-depth Technical Guide to the Structure Elucidation of 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide
An In-depth Technical Guide to the Structure Elucidation of 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide. The strategic placement of bromo, fluoro, and carboxamide functionalities on the dimethylindole core presents a unique analytical challenge requiring a multi-technique approach for unambiguous characterization. This document details the integrated application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Each section explains the causal logic behind the experimental choices, providing detailed, field-proven protocols. The guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel molecular entities.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The targeted introduction of halogen atoms and a carboxamide group, as in 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Therefore, rigorous and unequivocal structure determination is a critical step in the drug discovery and development process.
This guide presents a systematic workflow for the complete structural confirmation of 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide, integrating data from orthogonal analytical techniques to build a self-validating dataset.
Visualization of the Elucidation Workflow
The logical progression from initial analysis to final structure confirmation is a critical aspect of complex molecular elucidation. The following diagram illustrates the interdependent workflow.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Formula
Expertise & Experience: The initial and most fundamental step in structure elucidation is the determination of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose due to its ability to provide highly accurate mass measurements. For a compound containing bromine, the isotopic pattern is a key diagnostic feature.[3][4]
Trustworthiness through Isotopic Pattern Analysis
Bromine has two major isotopes, 79Br and 81Br, with nearly equal natural abundance (50.5% and 49.5%, respectively).[5] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for any fragment containing a single bromine atom, with the two peaks having almost equal intensity.[3][5] This provides an immediate and self-validating check for the presence of bromine in the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and molecular formula of the title compound.
Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for its high mass accuracy.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of approximately 1-10 µg/mL.
-
Instrument Setup:
-
Ionization Mode: ESI positive ion mode is typically suitable for indole derivatives.
-
Mass Range: Scan from m/z 100 to 500 to ensure capture of the molecular ion.
-
Resolution: Set the instrument to a high-resolution mode (≥10,000).
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum.
-
Data Analysis:
-
Identify the molecular ion peaks [M+H]+.
-
Observe the characteristic 1:1 intensity ratio for the M and M+2 peaks, confirming the presence of one bromine atom.
-
Utilize the instrument software to calculate the elemental composition based on the accurate mass measurement of the monoisotopic peak.
-
Expected Data and Interpretation
| Parameter | Expected Value | Rationale |
| Molecular Formula | C11H10BrFN2O | Based on the proposed structure.[6] |
| Monoisotopic Mass | 283.9988 (for 79Br) | Calculated exact mass for [C11H1079BrFN2O]+. |
| M+2 Isotope Mass | 285.9967 (for 81Br) | Calculated exact mass for [C11H1081BrFN2O]+. |
| Isotopic Pattern | ~1:1 ratio for M and M+2 peaks | Characteristic for a molecule containing one bromine atom.[3] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.[7] For 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide, key vibrational modes for the N-H, C=O, and C-N bonds of the indole and carboxamide moieties are expected.
Self-Validating Protocol through Characteristic Absorptions
The presence of sharp, characteristic absorption bands provides a rapid and reliable confirmation of the key functional groups. The absence of unexpected bands also serves as an indicator of sample purity.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Objective: To identify the principal functional groups.
Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption frequencies and compare them with known values for similar functional groups.
Expected Data and Interpretation
| Functional Group | Expected Absorption Range (cm-1) | Vibrational Mode |
| N-H (Indole) | 3400 - 3200 | Stretching |
| N-H (Amide) | ~3350 and ~3180 | Asymmetric and symmetric stretching |
| C=O (Amide I) | 1680 - 1630 | Stretching |
| N-H (Amide II) | 1640 - 1550 | Bending |
| C-N (Amide) | 1420 - 1380 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules.[2][8] A combination of one-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguously assigning all proton and carbon signals and establishing the connectivity of the atoms.[9][10][11]
Trustworthiness through a Multi-dimensional Approach
A self-validating NMR dataset is built by ensuring that the information from each experiment is consistent with the others. For instance, direct one-bond correlations observed in the HSQC spectrum must be consistent with the long-range correlations seen in the HMBC spectrum.
Experimental Protocols
Objective: To determine the complete covalent structure of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.[12]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.[13]
-
1H NMR Data Acquisition:
-
13C NMR Data Acquisition:
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for establishing the connectivity of the molecular fragments.[11]
-
Predicted 1H NMR Data and Interpretation (in DMSO-d6)
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| NH (Indole) | ~11.5 | Broad Singlet | 1H | Deshielded due to aromaticity and hydrogen bonding. |
| NH2 (Amide) | ~7.8 and ~7.5 | Two Broad Singlets | 2H | Deshielded due to the electron-withdrawing nature of the carbonyl group. |
| H-6 | ~7.3 | Doublet | 1H | Coupled to the fluorine at C-5. |
| CH3 (C-2) | ~2.4 | Singlet | 3H | Attached to the indole ring. |
| CH3 (C-3) | ~2.2 | Singlet | 3H | Attached to the indole ring. |
Predicted 13C NMR Data and Interpretation (in DMSO-d6)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Amide) | ~170 | Carbonyl carbon. |
| C-5 | ~155 (d, 1JCF ≈ 240 Hz) | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling. |
| C-7a | ~135 | Aromatic quaternary carbon. |
| C-3a | ~130 | Aromatic quaternary carbon. |
| C-2 | ~125 | Aromatic quaternary carbon. |
| C-6 | ~110 (d, 2JCF ≈ 20 Hz) | Aromatic carbon coupled to the adjacent fluorine. |
| C-7 | ~105 | Aromatic quaternary carbon. |
| C-4 | ~100 | Aromatic carbon directly bonded to bromine. |
| C-3 | ~115 | Aromatic quaternary carbon. |
| CH3 (C-2) | ~12 | Methyl carbon. |
| CH3 (C-3) | ~10 | Methyl carbon. |
Key 2D NMR Correlations for Structural Confirmation
The following diagram illustrates the critical HMBC correlations that will definitively establish the connectivity of the substituents on the indole ring.
Caption: Expected key HMBC correlations.
Authoritative Grounding: The unambiguous assignment of all proton and carbon signals through the combined use of COSY, HSQC, and HMBC experiments provides the highest level of confidence in the final structure.[16][17]
X-ray Crystallography: The Definitive Confirmation (Optional)
For an absolute and unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[1][18] If a suitable single crystal can be obtained, this technique will provide precise bond lengths, bond angles, and the spatial arrangement of the atoms, confirming the connectivity and stereochemistry beyond any doubt.
Conclusion
The structural elucidation of 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide requires a synergistic application of modern analytical techniques. By integrating high-resolution mass spectrometry, FT-IR spectroscopy, and a suite of 1D and 2D NMR experiments, a self-validating and unambiguous structural assignment can be achieved. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently characterize this and similar novel chemical entities.
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